molecular formula C7H9NOS B14443794 N-Thenylidene-2-aminoethanol CAS No. 73927-54-5

N-Thenylidene-2-aminoethanol

Cat. No.: B14443794
CAS No.: 73927-54-5
M. Wt: 155.22 g/mol
InChI Key: AOGCQBKKYRCRQY-UHFFFAOYSA-N
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Description

N-Thenylidene-2-aminoethanol is a synthetic organic compound characterized by a 2-aminoethanol backbone (HOCH2CH2NH2) modified with a thenylidene substituent. The thenylidene group (C5H5S–CH=) is derived from thiophene, a sulfur-containing aromatic heterocycle, and is attached via an imine linkage (–CH=N–) to the nitrogen of the ethanolamine moiety.

Properties

CAS No.

73927-54-5

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

2-(thiophen-2-ylmethylideneamino)ethanol

InChI

InChI=1S/C7H9NOS/c9-4-3-8-6-7-2-1-5-10-7/h1-2,5-6,9H,3-4H2

InChI Key

AOGCQBKKYRCRQY-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C=NCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic substitution reactions, where the reactants are continuously fed into a reactor, and the product is purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Aldehydes, ketones.

    Reduction: Primary amines, secondary amines.

    Substitution: Alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of N-Thenylidene-2-aminoethanol involves its interaction with biological molecules through hydrogen bonding and nucleophilic attack. The amino group can form hydrogen bonds with various biomolecules, while the hydroxyl group can participate in nucleophilic substitution reactions . These interactions can affect the structure and function of proteins, enzymes, and other cellular components.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-Thenylidene-2-aminoethanol with structurally related ethanolamine derivatives:

Compound Name Molecular Formula Functional Groups Key Structural Features
This compound C7H11NOS (hypothetical) –NH2, –OH, thiophene-derived imine Thenylidene group attached via imine
N,N-Diethyl-2-aminoethanol C6H15NO –N(C2H5)2, –OH Diethyl substitution on nitrogen
2-(Diisopropylamino)ethanethiol C8H19NS –N(C3H7)2, –SH Thiol group instead of hydroxyl
2-((2-[(2-Hydroxyethyl)amino]ethyl)amino)ethanol C6H16N2O2 Multiple –NH and –OH groups Branched ethanolamine structure

Key Observations :

  • N,N-Diethyl-2-aminoethanol () replaces the thenylidene group with diethyl substituents, reducing aromaticity but enhancing hydrophobicity.
  • 2-(Diisopropylamino)ethanethiol () substitutes the hydroxyl group with a thiol (–SH), increasing reactivity in nucleophilic reactions.

Physical and Chemical Properties

Property This compound (Inferred) N,N-Diethyl-2-aminoethanol 2-(Diisopropylamino)ethanethiol
Physical State Likely liquid or low-melting solid Colorless liquid Liquid
Odor Uncharacterized Weak ammonia-like odor Sulfurous odor (due to –SH)
Solubility Polar solvents (e.g., water, ethanol) Miscible in water and organic solvents Limited water solubility
Boiling Point Higher (due to aromaticity) ~161°C ~150–160°C (estimated)

Notes:

  • The thenylidene group in this compound may increase thermal stability compared to aliphatic analogs like N,N-Diethyl-2-aminoethanol.
  • Thiol-containing analogs (e.g., 2-(Diisopropylamino)ethanethiol) exhibit distinct reactivity in redox reactions and metal binding .

Regulatory Status :

  • N,N-Diethyl-2-aminoethanol is regulated under occupational health guidelines ().

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